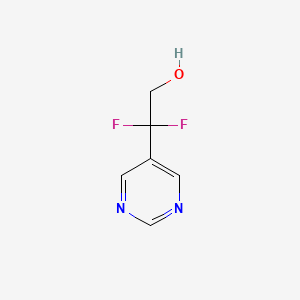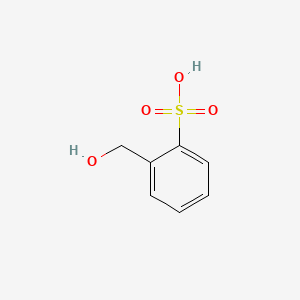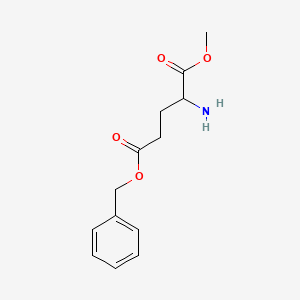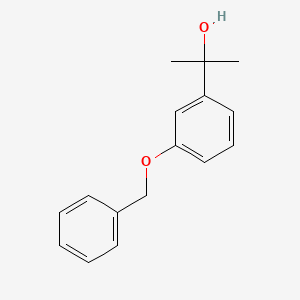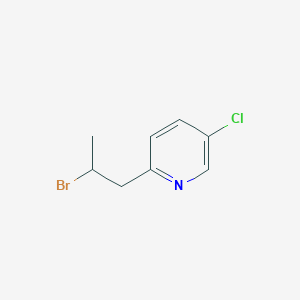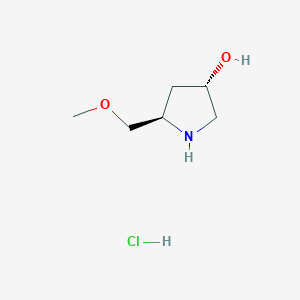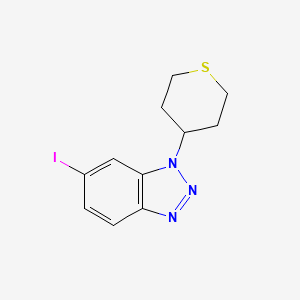
2-Bromo-1,3-dichloro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, substituted with bromine, chlorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-Bromo-1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1,3-dichloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,3-dichloro-4-nitrobenzene when hydroxide is the nucleophile.
Reduction: 2-Bromo-1,3-dichloro-4-aminobenzene.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Applications De Recherche Scientifique
2-Bromo-1,3-dichloro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.
2-Chloro-1,3-dibromo-4-nitrobenzene: Similar structure but with different halogen substitution, affecting its reactivity and applications.
1,3-Dichloro-4-nitrobenzene:
Uniqueness: 2-Bromo-1,3-dichloro-4-nitrobenzene is unique due to the presence of both bromine and chlorine atoms along with a nitro group. This combination of substituents imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C6H2BrCl2NO2 |
|---|---|
Poids moléculaire |
270.89 g/mol |
Nom IUPAC |
2-bromo-1,3-dichloro-4-nitrobenzene |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H |
Clé InChI |
GCZNRAYEBNRGKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
![2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)
